N-tert-butyl-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)pyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a tert-butyl group, and a carbamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a pyrrolidine derivative with tert-butyl isocyanate and a 4-methylphenylmethyl carbamate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-tert-butyl-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-tert-butyl-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-4-methylpiperid-3-one: Shares structural similarities but differs in the functional groups attached to the pyrrolidine ring.
N-tert-butylacrylamide: Contains a tert-butyl group but has a different core structure.
1-tert-butyl-3-methyl-4-oxopiperidine-1,3-dicarboxylate: Similar in having a tert-butyl group but with distinct functional groups and overall structure.
Uniqueness
N-tert-butyl-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and the resulting properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C19H29N3O2 |
---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
N-tert-butyl-1-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H29N3O2/c1-14-5-7-15(8-6-14)11-20-17(23)13-22-10-9-16(12-22)18(24)21-19(2,3)4/h5-8,16H,9-13H2,1-4H3,(H,20,23)(H,21,24) |
InChI Key |
GRQZFUBLKQJNDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2CCC(C2)C(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.